molecular formula C30H27BrN2O2 B1457393 N-Didesmethyl bedaquiline CAS No. 955404-04-3

N-Didesmethyl bedaquiline

Cat. No.: B1457393
CAS No.: 955404-04-3
M. Wt: 527.4 g/mol
InChI Key: NJEYEDSQSKSUQT-PQHLKRTFSA-N
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Description

N-Didesmethyl bedaquiline, also known as the M3 metabolite, is a key compound in pharmacokinetic and metabolic studies of the antituberculosis drug bedaquiline. Bedaquiline is a cornerstone in treating multidrug-resistant tuberculosis (MDR-TB) and functions by inhibiting the mycobacterial ATP synthase, thereby disrupting energy metabolism and leading to bacterial cell death . The parent drug is primarily metabolized by the cytochrome P450 enzyme CYP3A4, first to the N-monodesmethyl metabolite (M2) and subsequently to this compound (M3) . Research indicates that while the M2 metabolite retains some antimycobacterial activity, the N-didesmethyl (M3) metabolite is considered inactive against Mycobacterium tuberculosis . Despite its lack of antibacterial activity, the M3 metabolite is relevant for safety assessments. In vitro studies have suggested that both the M2 and M3 metabolites may exhibit a higher potential for cytotoxicity compared to the parent drug, bedaquiline . Therefore, this compound is vital for researchers conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, investigating drug-drug interactions, and understanding the complete metabolic fate of bedaquiline in clinical settings. Genetic polymorphisms, such as in the CYP3A5 gene, can influence the clearance of bedaquiline, underscoring the importance of studying its metabolic pathway . This product is provided for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, consulting the Safety Data Sheet for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-4-amino-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BrN2O2/c1-35-29-25(19-22-18-23(31)14-15-27(22)33-29)28(21-9-3-2-4-10-21)30(34,16-17-32)26-13-7-11-20-8-5-6-12-24(20)26/h2-15,18-19,28,34H,16-17,32H2,1H3/t28-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEYEDSQSKSUQT-PQHLKRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(CCN)(C4=CC=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)[C@@](CCN)(C4=CC=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955404-04-3
Record name N-Didesmethyl bedaquiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955404043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DIDESMETHYL BEDAQUILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72A84E460J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Biotransformation of N Didesmethyl Bedaquiline

The N-Demethylation Cascade: A Stepwise Path to N-Didesmethyl Bedaquiline (B32110)

The principal metabolic route for bedaquiline is N-demethylation, a sequential process that leads to the formation of N-didesmethyl bedaquiline. nih.govresearchgate.netrsc.org This process involves the stepwise removal of two methyl groups from the dimethylamino moiety of the bedaquiline molecule.

N-Monodesmethyl Bedaquiline (M2) as the Direct Precursor

The formation of this compound (M3) is not a direct leap from the parent drug. Instead, it is the result of a secondary demethylation event. The primary and major circulating metabolite of bedaquiline is N-monodesmethyl bedaquiline (M2). oup.comnih.govfda.gov This initial demethylation is a critical step, setting the stage for subsequent metabolic changes. M2 then serves as the immediate precursor, undergoing a further N-demethylation to yield this compound (M3). oup.comoup.comnih.gov While M2 retains some antimycobacterial activity, M3 is considered to have negligible pharmacological activity against Mycobacterium tuberculosis. oup.comfda.govoup.com

The Enzymatic Machinery: Cytochrome P450 Isoenzymes at the Helm

The biotransformation of bedaquiline, including the N-demethylation steps that produce this compound, is predominantly mediated by the cytochrome P450 system. researchgate.netmdpi.com While one enzyme stands out as the primary catalyst, several others contribute to this metabolic pathway.

Key Cytochrome P450 Isoenzymes in Bedaquiline N-Demethylation:

EnzymeRole in Bedaquiline Metabolism
CYP3A4 The major isoenzyme responsible for the N-demethylation of bedaquiline to M2 and the subsequent formation of M3. researchgate.netnih.govresearchgate.net
CYP2C8 Contributes to the N-demethylation of bedaquiline. nih.govbohrium.com
CYP2C19 Also involved in the N-demethylation process. nih.govbohrium.com
CYP1A1 Plays a lesser role in the N-demethylation of bedaquiline. researchgate.netmdpi.com
CYP2C18 Another isoenzyme with a minor contribution to bedaquiline's N-demethylation. researchgate.netmdpi.com

Research has confirmed that while CYP3A4 is the main driver of N-demethylation, other enzymes like CYP2C8 and CYP2C19 also participate. nih.govbohrium.com This redundancy in enzymatic pathways suggests that the metabolism of bedaquiline may not be completely halted even in the presence of specific CYP3A4 inhibitors. nih.gov

A Minor Player: Quantitative Standing of this compound

Relative Abundance of Bedaquiline and its N-Demethylated Metabolites:

CompoundRelative Plasma Concentration
BedaquilineParent Drug
N-Monodesmethyl Bedaquiline (M2)Major Metabolite
This compound (M3) Minor Metabolite

Beyond N-Demethylation: Exploring Other Metabolic Avenues

While N-demethylation is the dominant metabolic pathway for bedaquiline, scientific investigations have uncovered other biotransformation routes, leading to the identification of novel metabolites. nih.govbohrium.com Metabolomic studies using human hepatocytes have revealed additional metabolic products, designated as M5 and M6. nih.govbohrium.comasm.org

M5: This novel metabolite has been identified as an aldehyde intermediate. nih.govresearchgate.netbohrium.com Its formation is primarily mediated by CYP3A4 and represents an N-dealkylation pathway. researchgate.netbohrium.com The identification of this reactive aldehyde intermediate is significant as such compounds can potentially contribute to cellular toxicity. bohrium.com

M6: Further investigation has characterized M6 as a carboxylic acid metabolite, likely formed from the oxidation of the M5 aldehyde intermediate. nih.govresearchgate.net

The discovery of these alternative metabolic pathways provides a more complete picture of the complex biotransformation of bedaquiline in the human body.

Pharmacokinetic Profile of N Didesmethyl Bedaquiline Preclinical and in Vitro Focus

In Vitro Pharmacokinetics of N-Didesmethyl Bedaquiline (B32110)

Metabolic Stability and Degradation Pathways

N-didesmethyl bedaquiline (M3) is a quantitatively less significant metabolite of bedaquiline compared to the N-monodesmethyl metabolite (M2). oup.comresearchgate.net The formation of M3 occurs through the N-demethylation of M2. fda.govresearchgate.net While bedaquiline metabolism primarily yields M2, M3 is also produced along with other hydroxyl metabolites. nih.govresearchgate.net In terms of activity, M3 is considered to have negligible antimycobacterial effects. oup.comresearchgate.net However, in vitro data suggest that both M2 and M3 may have greater cytotoxicity and potential to induce phospholipidosis than the parent compound, bedaquiline. oup.comresearchgate.net

Protein Binding Dynamics of Metabolites

Bedaquiline and its primary metabolite M2 exhibit high plasma protein binding. Bedaquiline itself is over 99.9% bound to human plasma proteins. fda.govresearchgate.net Similarly, the N-monodesmethyl metabolite (M2) is also highly protein-bound, at over 99.7% in human plasma. fda.gov This extensive protein binding contributes to the long terminal elimination half-life of both bedaquiline and M2, which is approximately 5.5 months, likely due to the slow release from peripheral tissues. drugbank.com

In Vitro Enzyme Kinetics of Formation

The formation of bedaquiline metabolites, including the precursor to this compound (M2), is primarily mediated by the cytochrome P450 (CYP) isoenzyme CYP3A4. fda.govdrugbank.comnih.gov However, research has shown that other CYP isoenzymes, namely CYP2C8 and CYP2C19, are also involved in the N-demethylation of bedaquiline to form M2. nih.govbohrium.com

In vitro studies using cDNA-expressed P450s have determined the kinetic parameters for the formation of M2. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, was determined for each contributing enzyme. nih.govresearchgate.net

EnzymeKm (µM)
CYP3A48.5
CYP2C813.1
CYP2C1921.3

These results indicate that while CYP3A4 is the primary enzyme, CYP2C8 and CYP2C19 also contribute to the metabolic pathway leading to the formation of this compound's precursor. nih.govresearchgate.net

Excretion and Elimination Pathways of this compound and Related Metabolites

The primary route of elimination for bedaquiline and its metabolites is through fecal excretion. researchgate.netnih.gov In clinical studies, unchanged bedaquiline accounted for a significant portion of the drug-related material found in feces. oup.com The urinary excretion of unchanged bedaquiline is negligible, indicating that renal clearance is not a significant elimination pathway. fda.govdrugbank.com Bedaquiline and its metabolites, including this compound, are primarily excreted in the feces. nih.gov

Preclinical Pharmacokinetic Modeling of Bedaquiline Metabolites, Including this compound

Population pharmacokinetic (PopPK) models have been developed to understand the disposition of bedaquiline and its metabolites. diva-portal.org These models are crucial for predicting the accumulation of metabolites like this compound. The long terminal half-life of bedaquiline and its N-monodesmethyl metabolite (M2) is a key feature captured in these models, reflecting their slow release from tissues. drugbank.com The high protein binding of bedaquiline (approximately 99.9%) and its large volume of distribution lead to extensive tissue penetration, which influences the formation and sustained levels of its metabolites.

Impact of Drug-Drug Interactions on this compound Disposition (e.g., CYP Modulators)

The disposition of this compound is influenced by drugs that affect the activity of CYP3A4, the primary enzyme responsible for the metabolism of its parent compound, bedaquiline. oup.com Co-administration with strong CYP3A4 inducers, such as rifampicin, can decrease bedaquiline exposure, potentially reducing the formation of its metabolites. nih.gov Conversely, co-administration with strong CYP3A4 inhibitors, like ketoconazole, can increase bedaquiline exposure. nih.gov

Structure Activity Relationship Studies and Functional Analysis of N Didesmethyl Bedaquiline

Comparative Analysis of Antimycobacterial Activity of N-Didesmethyl Bedaquiline (B32110) Relative to Bedaquiline and N-Monodesmethyl Bedaquiline

The antimycobacterial potency of bedaquiline is significantly attenuated through its metabolic pathway. Bedaquiline is metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4) into two main metabolites: N-monodesmethyl bedaquiline (M2) and N-didesmethyl bedaquiline (M3). oup.comfda.gov The M3 metabolite is formed through the subsequent N-demethylation of M2. oup.comfda.gov

Comparative studies consistently demonstrate a steep decline in activity from the parent drug to its metabolites. Bedaquiline (also known as TMC207) exhibits potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, with a minimal inhibitory concentration (MIC) range of ≤0.008–0.12 mg/L. europa.euwho.int Its principal metabolite, N-monodesmethyl bedaquiline (M2), retains some antibacterial efficacy but is considerably weaker. Research indicates that M2 is approximately 3- to 6-fold less active against M. tuberculosis than bedaquiline. fda.goveuropa.euwho.intnih.gov Another study quantified its activity as roughly 20% of the parent compound's. nih.gov

CompoundMetabolic PrecursorRelative Antimycobacterial ActivitySource Citation
Bedaquiline (TMC207)Parent DrugHighly potent (MIC: ≤0.008–0.12 mg/L) europa.euwho.int
N-Monodesmethyl Bedaquiline (M2)Bedaquiline3- to 6-fold less active than Bedaquiline fda.goveuropa.eunih.gov
This compound (M3)N-Monodesmethyl Bedaquiline (M2)Negligible / Virtually inactive oup.comfda.gov

Molecular Basis for Negligible Antimycobacterial Activity of this compound

The dramatic drop in antimycobacterial activity observed in this compound is rooted in structural changes that disrupt its interaction with the molecular target, the c-subunit of mycobacterial ATP synthase. nih.govmdpi.com Bedaquiline's mechanism of action involves binding to the c-ring of this enzyme, which blocks its rotation and inhibits ATP synthesis, thereby depleting the bacterial cell's energy supply. mdpi.com

Structural studies of bedaquiline bound to the ATP synthase c-subunit have revealed that the dimethylamino group on its side chain plays a critical role in this interaction. nih.gov This functional group forms a crucial hydrogen bond with the glutamic acid residue at position 65 (Glu65) within the ion-binding site of the enzyme. nih.gov

The metabolic conversion of bedaquiline to N-monodesmethyl bedaquiline (M2) and subsequently to this compound (M3) involves the sequential removal of the two methyl groups from the terminal amine. oup.com In this compound, the dimethylamino group is replaced by a primary amino (-NH₂) group. This alteration is fundamental to its loss of activity for several reasons:

Disrupted Hydrogen Bonding: The change from a tertiary amine in bedaquiline to a primary amine in M3 alters the group's basicity, steric profile, and hydrogen-bonding capability, which likely weakens or prevents the critical interaction with the Glu65 residue of the ATP synthase c-subunit.

Therefore, the negligible activity of this compound is a direct consequence of structural modifications that compromise its ability to effectively bind and inhibit its mycobacterial target.

Structural Elucidation of this compound and its Stereochemistry

This compound is a diarylquinoline derivative with a well-defined structure and stereochemistry that is critical to its (albeit inactive) biological profile. Its systematic IUPAC name is (1R,2S)-4-amino-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol. nih.gov

A key feature of the molecule is the retention of the two chiral centers found in the parent drug, bedaquiline. These centers, located at the C-1 and C-2 positions of the butanol backbone, confer the specific (1R,2S) absolute configuration. This stereochemistry is preserved during the metabolic demethylation process and is essential for the molecule's three-dimensional shape, which dictates its ability to interact with biological targets. The absence of the N-methyl groups does not alter the spatial arrangement of these chiral centers.

PropertyThis compound (M3)N-Monodesmethyl Bedaquiline (M2)Bedaquiline (Parent)
IUPAC Name (1R,2S)-4-amino-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
Molecular Formula C₃₀H₂₇BrN₂O₂C₃₁H₂₉BrN₂O₂C₃₂H₃₁BrN₂O₂
Molecular Weight (g/mol) 527.4541.48555.5
Key Structural Difference Primary Amine (-NH₂)Secondary Amine (-NHCH₃)Tertiary Amine (-N(CH₃)₂)
Stereochemical Configuration (1R,2S)(1R,2S)(1R,2S)
Data sourced from: , nih.gov, clearsynth.com

Computational Modeling and In Silico Analysis of this compound and its Interaction with Mycobacterial Targets

While specific computational modeling studies focusing exclusively on this compound (M3) are not extensively documented, its interaction with mycobacterial targets can be inferred from in silico and structural analyses of its parent compound, bedaquiline.

High-resolution crystal structures and computational models of bedaquiline in complex with the c-ring of the M. phlei ATP synthase have provided a detailed map of its binding site. mdpi.com These studies show bedaquiline lodging in a hydrophobic cleft between two c-subunits. mdpi.com The model highlights multiple hydrophobic contacts and, most critically, the hydrogen bond between the dimethylamino group of bedaquiline and the essential Glu65 residue of the enzyme. nih.govmdpi.com This interaction is believed to stall the c-ring's rotation, thereby inhibiting ATP synthesis. mdpi.com

In silico analysis suggests that the structural modifications in this compound would severely compromise this binding mechanism. A computational model of M3 docked into the ATP synthase binding site would likely predict:

Altered Binding Pose: The replacement of the tertiary dimethylamino group with a smaller, more polar primary amino group would alter the molecule's fit within the hydrophobic pocket.

Weakened H-Bonding: The primary amine of M3 would be a less effective hydrogen bond donor/acceptor in this specific environment compared to the tertiary amine of bedaquiline, leading to a significant reduction in binding affinity.

Impact of Desolvation: The increased polarity of the primary amine would incur a higher energetic penalty upon moving from an aqueous environment to the hydrophobic binding site, further reducing its binding potential.

Collectively, these computational insights support the experimental finding that this compound is inactive. The structural changes resulting from metabolism fundamentally disrupt the precise molecular interactions required for the potent inhibition of mycobacterial ATP synthase.

Synthetic Methodologies for N Didesmethyl Bedaquiline and Analogues

Directed Synthesis Approaches for N-Didesmethyl Bedaquiline (B32110) as a Reference Standard

The directed synthesis of N-didesmethyl bedaquiline is essential for its unequivocal identification and quantification in biological matrices. While specific synthetic schemes for this compound (also known as M3) are not extensively detailed in publicly available literature, the general strategies employed for the synthesis of bedaquiline and its other metabolites provide a clear blueprint for its preparation. These approaches typically involve the coupling of two key fragments: a substituted quinoline (B57606) "A/B" ring system and a substituted aminoalkanol "C/D" side chain.

A plausible synthetic route would likely begin with a protected precursor of the C/D side chain, wherein the terminal dimethylamino group of bedaquiline is replaced with a primary amine, which is suitably protected. This protected aminoalkanol fragment would then be coupled with the 6-bromo-2-methoxy-3-arylquinoline A/B ring system. The final step would involve the deprotection of the primary amine to yield this compound. The synthesis of metabolites of bedaquiline analogues, such as TBAJ-876, has been reported and follows a similar modular approach, suggesting that the synthesis of this compound as a reference standard is a feasible undertaking for metabolic and pharmacokinetic studies. mdpi.com

Table 1: Plausible Key Intermediates in the Directed Synthesis of this compound

IntermediateStructureRole in Synthesis
6-bromo-2-methoxy-3-arylquinolineA/B Ring SystemThe core quinoline structure of bedaquiline.
Protected 4-amino-2-(naphthalen-1-yl)-1-phenylbutan-2-olC/D Side Chain PrecursorProvides the side chain with a protected primary amine for coupling.

Synthetic Strategies for Investigating this compound Formation Pathways

Understanding the metabolic pathways that lead to the formation of this compound is critical for predicting potential drug-drug interactions and inter-individual variability in metabolism. Synthetic chemistry plays a vital role in these investigations by providing access to potential metabolic intermediates and by enabling the development of probes to study the enzymes involved.

This compound is formed through the sequential N-demethylation of bedaquiline, with N-monodesmethyl bedaquiline (M2) as the intermediate metabolite. google.com The primary enzyme responsible for the initial demethylation to M2 is Cytochrome P450 3A4 (CYP3A4). google.com It is highly probable that the subsequent demethylation of M2 to this compound is also mediated by CYP enzymes. google.com

Synthetic strategies to investigate these pathways would involve the preparation of both N-monodesmethyl and this compound. These compounds can then be used in in vitro assays with specific recombinant CYP enzymes or human liver microsomes to identify the key enzymes responsible for each demethylation step. Furthermore, isotopically labeled versions of bedaquiline and N-monodesmethyl bedaquiline can be synthesized to trace their metabolic fate and accurately quantify the formation of this compound.

Development of Analogues through Structural Simplification of Bedaquiline and Related Diarylquinolines

The structural complexity of bedaquiline, with its two chiral centers, presents challenges for its chemical synthesis and can contribute to its complex pharmacological profile. nih.gov Consequently, significant research has been directed towards the development of structurally simplified analogues of bedaquiline and other diarylquinolines. The primary goal of this research is to create new compounds that retain the potent antitubercular activity of bedaquiline while offering improved safety, pharmacokinetic properties, and more straightforward synthetic access. nih.gov

One common approach to structural simplification involves the replacement of the stereochemically complex side chain of bedaquiline with simpler, achiral linkers. nih.gov For instance, researchers have designed and synthesized analogues where the two chiral carbons are replaced by various achiral fragments. nih.gov These modifications aim to preserve the key pharmacophoric features of bedaquiline while eliminating the challenges associated with stereoselective synthesis.

Table 2: Examples of Structural Simplification Strategies for Bedaquiline Analogues

Simplification StrategyRationale
Replacement of the chiral side chainTo simplify synthesis and avoid stereoisomeric complexity. nih.gov
Modification of the quinoline coreTo improve physicochemical properties and explore SAR.
Replacement of the naphthalene (B1677914) ringTo investigate the impact on potency and selectivity.

Chemical Approaches to Modulate Bedaquiline Metabolism and Metabolite Profiles

Modulating the metabolism of bedaquiline to alter the formation of its metabolites, including this compound, is a potential strategy to enhance its therapeutic index. Given that the N-demethylation of bedaquiline is primarily mediated by CYP3A4, one chemical approach to modulate its metabolism is through the co-administration of drugs that inhibit this enzyme. google.com

For example, the co-administration of pyrifazimine (TBI-166), a moderate CYP3A4 inhibitor, has been shown to significantly reduce the in vivo exposure to the N-desmethyl metabolite (M2) in mice. google.com Since M2 is the direct precursor to this compound (M3), it is expected that inhibiting the formation of M2 would consequently lead to a reduction in the formation of M3. google.com This approach could be beneficial as some metabolites of bedaquiline may contribute to adverse effects. google.com

Another potential chemical approach involves the modification of the bedaquiline structure itself to block the sites of metabolism. For instance, the introduction of chemical groups that hinder the access of metabolic enzymes to the N-dimethylamino moiety could reduce the rate of N-demethylation. However, such modifications would need to be carefully designed to avoid compromising the antitubercular activity of the parent compound.

Analytical Methodologies for N Didesmethyl Bedaquiline Detection and Quantification

Chromatographic Techniques for Separation and Identification (e.g., LC-MS/MS, HPLC-UV, UPLC-QTOFMS)

Liquid chromatography coupled with various detectors is the cornerstone for the separation and identification of N-didesmethyl bedaquiline (B32110) from complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely employed technique due to its high sensitivity and selectivity. Methods have been developed for the simultaneous quantification of bedaquiline and its metabolites, including the N-desmethyl forms, in matrices like plasma and dried blood spots. nih.gov These methods often utilize reverse-phase chromatography. For instance, a system might employ a C18 column with a gradient elution of a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) with formic acid). doaj.org One validated method for bedaquiline and N-monodesmethyl bedaquiline uses a simple protein precipitation for sample preparation followed by analysis on a triple-quadrupole LC-MS/MS system, which is suitable for clinical studies and daily practice. rug.nlnih.gov Another multiplex assay uses two LC-MS/MS systems optimized for less polar compounds like bedaquiline and its N-desmethyl metabolite, employing gradient elution and solid-phase extraction for sample cleanup. nih.gov

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While less sensitive than MS detection, HPLC-UV provides a robust and cost-effective alternative for quantification. A reverse-phase HPLC (RP-HPLC) method has been developed for bedaquiline estimation, which can be adapted for its metabolites. allmultidisciplinaryjournal.comamazonaws.com One such method utilizes a Symmetry C18 column with an isocratic mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, with UV detection at 246 nm. allmultidisciplinaryjournal.com Another RP-HPLC-UV method for bedaquiline detection in physiological fluid uses a mobile phase of methanol/acetonitrile and a triethylamine/phosphate buffer at a pH of 7.4, with detection at 275 nm. rsc.org

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOFMS): This high-resolution mass spectrometry technique is particularly valuable for metabolite identification and structural elucidation. It has been instrumental in exploring the metabolic pathways of bedaquiline. bohrium.com In studies using human hepatocytes, UPLC-QTOFMS analysis was performed to separate and identify various metabolites, including novel ones, by providing accurate mass measurements. bohrium.comresearchgate.net This technique is essential for distinguishing between closely related structures like N-monodesmethyl and N-didesmethyl bedaquiline.

Interactive Data Table: Examples of Chromatographic Conditions

Technique Column Mobile Phase Elution Mode Detector Application Reference
LC-MS/MS Zodiac C18 (50 x 4.6 mm, 5 µm) Methanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v) Isocratic Triple Quadrupole MS Quantification of Bedaquiline doaj.orgresearchgate.net
LC-MS/MS Not Specified Optimized for less polar compounds Gradient Sciex API5500 Triple Quadrupole MS Quantification of Bedaquiline & N-desmethyl bedaquiline nih.gov
HPLC-UV Symmetry C18 ODS (4.6 mm × 250 mm) 5µm Acetonitrile and Phosphate buffer (0.01 M, pH-3.2) (30:70% v/v) Isocratic UV (246 nm) Determination of Bedaquiline allmultidisciplinaryjournal.com
RP-HPLC-UV Phenomenex Kinetex RPC18 (150 × 4.6 mm, 5 μm) (A) Methanol:Acetonitrile (85:15) (B) Triethylamine (1%):0.15 mM KH2PO4 (pH 7.4) (95:5 A:B) Isocratic UV (275 nm) Quantification of Bedaquiline rsc.org
UPLC-QTOFMS Not Specified Not Specified Not Specified QTOFMS Metabolite Identification bohrium.comresearchgate.net

Mass Spectrometry-Based Characterization of this compound

Mass spectrometry is indispensable for the definitive identification and characterization of this compound.

Triple Quadrupole Mass Spectrometry: For quantitative analysis, triple quadrupole mass spectrometers are typically operated in the multiple reaction monitoring (MRM) mode. doaj.org This involves selecting a specific precursor ion for the analyte in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and monitoring a specific product ion in the third quadrupole. This highly specific transition provides excellent sensitivity and minimizes interference from other components in the sample matrix. nih.gov Electrospray ionization (ESI) is a common ionization source used for this purpose. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like UPLC-QTOFMS provide high-resolution mass data, which allows for the determination of the elemental composition of metabolites. bohrium.com The identification of this compound involves detecting the protonated molecule [M+H]+ with an accurate mass corresponding to its chemical formula. Further confirmation is achieved through tandem mass spectrometry (MS/MS), where the fragmentation pattern of the metabolite is analyzed. researchgate.net While specific fragmentation data for this compound is not detailed in the provided sources, studies on bedaquiline's degradation products show that the molecule fragments at various sites, and this data is used to elucidate the structures of unknown impurities and metabolites. nih.govdntb.gov.ua Studies have confirmed that this compound is one of the metabolites of bedaquiline that is primarily excreted through feces. nih.gov

Method Validation Parameters for this compound Quantification

To ensure the reliability of quantitative data, analytical methods are rigorously validated according to international guidelines, such as those from the ICH. allmultidisciplinaryjournal.comamazonaws.com While specific validation data for this compound is not extensively reported, the parameters for the closely related N-monodesmethyl bedaquiline (M2) and the parent drug provide a strong reference.

Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For N-monodesmethyl bedaquiline, a linear calibration curve has been established over a range of 0.05 to 6.00 mg/liter with a correlation coefficient (R²) of 0.999. rug.nlnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For N-monodesmethyl bedaquiline, calculated accuracy ranged from 2.9% to 8.5%. nih.gov Within-run precision ranged from 3.1% to 5.2%, and between-run precision was 0.0% to 4.6%. rug.nlnih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. For bedaquiline, methods have reported LOD and LOQ values of 0.05 μg/ml and 0.15 μg/ml, respectively. rsc.org Another method reported an LOQ of 0.05 mg/liter for both bedaquiline and its N-monodesmethyl metabolite. rug.nlnih.gov

Specificity and Selectivity: This ensures that the method can unequivocally measure the analyte in the presence of other components like impurities, degradation products, or matrix components. allmultidisciplinaryjournal.com

Robustness: The method's performance should not be significantly affected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. allmultidisciplinaryjournal.com

Interactive Data Table: Validation Parameters for Bedaquiline and N-Monodesmethyl Bedaquiline (M2)

Parameter Analyte Result Reference
Linearity Range N-monodesmethyl bedaquiline (M2) 0.05 - 6.00 mg/L (R² = 0.999) nih.govnih.gov
Linearity Range Bedaquiline 5 - 1800 ng/mL (r² ≥ 0.99) doaj.org
Accuracy N-monodesmethyl bedaquiline (M2) 2.9% to 8.5% nih.govnih.gov
Within-Run Precision (%CV) N-monodesmethyl bedaquiline (M2) 3.1% to 5.2% nih.govnih.gov
Between-Run Precision (%CV) N-monodesmethyl bedaquiline (M2) 0.0% to 4.6% nih.govnih.gov
LOQ N-monodesmethyl bedaquiline (M2) 0.05 mg/L nih.govnih.gov
LOD Bedaquiline 0.487 μg/ml allmultidisciplinaryjournal.com
LOQ Bedaquiline 1.477 μg/ml allmultidisciplinaryjournal.com

Application of Analytical Methods in Metabolic Pathway Elucidation and Preclinical Studies

The validated analytical methods are pivotal in elucidating the metabolic fate of bedaquiline and in conducting preclinical pharmacokinetic studies.

Metabolic Pathway Elucidation: The oxidative metabolism of bedaquiline leads to the formation of N-monodesmethyl (M2) and subsequently N-didesmethyl metabolites. allmultidisciplinaryjournal.com Studies using human hepatocytes and UPLC-QTOFMS have been crucial in mapping these pathways. bohrium.com Research has confirmed that N-demethylation is a major metabolic pathway for bedaquiline, mediated primarily by the cytochrome P450 enzyme CYP3A4, with contributions from CYP2C8 and CYP2C19. bohrium.comresearchgate.netnih.gov The ability to accurately detect and quantify metabolites like this compound helps in understanding the enzymes involved and in identifying novel metabolic pathways, which is critical for predicting potential drug-drug interactions. bohrium.comnih.gov

Future Directions in N Didesmethyl Bedaquiline Research

Investigating the Full Spectrum of Bedaquiline (B32110) Metabolites Beyond M2 and M3

While N-monodesmethyl bedaquiline (M2) and N-didesmethyl bedaquiline (M3) are the most recognized metabolites, the metabolic profile of bedaquiline is considerably more complex. nih.govnih.gov The primary route of metabolism is N-demethylation, a process largely catalyzed by the cytochrome P450 enzyme CYP3A4, with contributions from CYP2C8 and CYP2C19. nih.govdrugbank.com However, comprehensive investigation using advanced analytical techniques has revealed a broader spectrum of metabolic products.

A key study utilizing a metabolomics approach with ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOFMS) in human hepatocytes identified a total of eight metabolites. nih.gov This included six previously reported metabolites (M1, M2, M3, M4, M7, and M8) and two novel metabolites, designated M5 and M6. nih.govbohrium.com

The novel findings identified a new metabolic pathway involving N-dealkylation, which produces a reactive aldehyde intermediate (M5). nih.govbohrium.com This intermediate is further oxidized to a carboxylic acid metabolite (M6). nih.govresearchgate.net The identification of this aldehyde intermediate is significant as such reactive molecules can potentially contribute to drug-drug interactions or adverse reactions. bohrium.com All eight of these metabolites identified in human hepatocytes were also detected in the feces of mice treated with bedaquiline, suggesting a conserved metabolic pathway across species. nih.gov A full characterization of these less-abundant metabolites is crucial for a complete understanding of bedaquiline's disposition and potential for toxicity. nih.gov

Metabolite DesignationDescriptionMetabolic PathwayReference
M2 (M1 in some literature)N-monodesmethyl bedaquiline (Major circulating metabolite)N-demethylation nih.gov
M3This compoundN-demethylation of M2 nih.gov
M4Hydroxyl metaboliteHydroxylation nih.gov
M5Novel aldehyde intermediateN-dealkylation nih.govbohrium.com
M6Novel carboxylic acid metaboliteOxidation of M5 nih.govbohrium.com
M7Previously identified metaboliteNot specified nih.gov
M8Previously identified metaboliteNot specified nih.gov

Advanced Pharmacokinetic-Pharmacodynamic Modeling of Bedaquiline and its Metabolites (Preclinical)

To better predict the clinical efficacy and behavior of bedaquiline and its metabolites, advanced pharmacokinetic-pharmacodynamic (PK/PD) models are being developed using preclinical data. These models are essential for understanding the complex relationship between drug exposure, bacterial killing kinetics, and the influence of metabolites. nih.gov

Preclinical studies in murine models have been instrumental in establishing the dose-dependent anti-mycobacterial activity of both bedaquiline and its N-desmethyl metabolite, M2. frontiersin.org Population PK models developed from these animal studies help to simulate drug concentrations over time and link them to bactericidal effects. frontiersin.org For instance, a four-compartment disposition model with dual zero-order input was developed to describe bedaquiline's complex absorption and long terminal half-life observed in preclinical and early-phase clinical studies. researchgate.net

More sophisticated whole-body physiologically based pharmacokinetic (PBPK) models have been developed for both bedaquiline and M2. researchgate.net These models, which incorporate compartments for various tissues, can predict drug distribution and concentration at the site of infection, such as within pulmonary lesions or the central nervous system. researchgate.netresearchgate.net Preclinical PBPK modeling predicted that while bedaquiline achieves effective concentrations in lung tissue, the unbound concentrations in the brain are significantly lower, suggesting potentially reduced efficacy against tuberculous meningitis. researchgate.net These preclinical models are crucial for simulating human PK profiles, informing dosing strategies for clinical trials, and predicting the impact of metabolites on both efficacy and safety. nih.gov The characterization of M2's pharmacokinetics is particularly important, as it circulates at lower concentrations but may contribute to toxicity. researchgate.net

Exploring the Role of this compound in Resistance Mechanisms of Bedaquiline

The emergence of bedaquiline resistance is a significant threat to its long-term efficacy. oup.com Current research into resistance mechanisms has primarily identified two main pathways, neither of which directly involves the this compound (M3) metabolite.

The first is target-based resistance, which involves mutations in the atpE gene. frontiersin.org This gene encodes subunit c of the ATP synthase, the direct target of bedaquiline. These mutations prevent the drug from binding effectively, thus allowing the bacterium to continue producing ATP. oup.com

The second, and more common, mechanism is non-target-based resistance. This typically involves mutations in the gene Rv0678, which is a transcriptional repressor for the MmpS5-MmpL5 efflux pump. oup.compnas.org Mutations that inactivate Rv0678 lead to the overexpression of this pump, which actively transports bedaquiline out of the bacterial cell, reducing its intracellular concentration and thus its efficacy. pnas.orgbiorxiv.org This efflux pump-mediated resistance can also confer cross-resistance to other drugs like clofazimine. oup.com

While the M3 metabolite itself has not been implicated as a driver of resistance, the mechanisms at play could potentially influence its activity. The MmpS5-MmpL5 efflux pump is known to transport a diverse range of substrates. pnas.org It is plausible that this pump could also recognize and expel bedaquiline metabolites like M3 from the bacterial cell. However, current literature focuses on the pump's action on the parent drug, and further research is needed to determine if metabolites are also substrates for this or other efflux systems. The focus remains on preventing the parent drug from reaching its target, rather than an interaction with its metabolites.

Novel Approaches for Modulating Bedaquiline Metabolism to Optimize Therapeutic Outcomes

Given that the primary metabolite M2 has significantly less anti-mycobacterial activity (3- to 6-fold lower than the parent drug) and may contribute to adverse effects, a key therapeutic goal is to modulate bedaquiline's metabolism to maintain higher levels of the active parent drug and reduce the formation of less active or potentially toxic metabolites. nih.govnih.gov

One promising strategy involves the co-administration of drugs that inhibit the primary metabolizing enzyme, CYP3A4.

Carvedilol (B1668590) : In vitro screening of 50 drugs identified the cardiovascular medication carvedilol as a potent inhibitor of bedaquiline metabolism. nih.gov In studies using rat liver microsomes, human liver microsomes, and recombinant CYP3A4, carvedilol strongly inhibited the conversion of bedaquiline to M2. Subsequent in vivo studies in rats confirmed that co-administration of carvedilol significantly increased the plasma concentration and area under the curve (AUC) of bedaquiline while decreasing its clearance. nih.gov

Pyrifazimine (TBI-166) : A preclinical study showed that co-administering bedaquiline with pyrifazimine, an anti-TB drug candidate and a moderate CYP3A4 inhibitor, significantly reduced plasma exposure to the M2 metabolite in mice. This DDI is seen as potentially beneficial, as it could improve the safety profile of bedaquiline.

Another approach to optimize outcomes is to counteract resistance mechanisms, thereby increasing the effective concentration of bedaquiline at its target site.

Verapamil (B1683045) : The use of efflux pump inhibitors represents a novel strategy. Verapamil, a calcium channel blocker, has been shown to inhibit the MmpS5-MmpL5 efflux pump. oup.compnas.org By blocking the pump, verapamil potentiates the activity of bedaquiline against both susceptible and resistant strains of M. tuberculosis. pnas.orgbiorxiv.org Its major metabolite, norverapamil, shows equal potency in inhibiting the pump. nih.gov This approach could help preserve bedaquiline's activity and prevent the acquisition of resistance. pnas.org

These strategies, either by directly inhibiting metabolism or by blocking efflux pumps, offer innovative pathways to optimize bedaquiline therapy, potentially leading to improved efficacy and a better safety profile.

Q & A

Basic Research Questions

Q. What is the metabolic pathway of bedaquiline leading to the formation of N-didesmethyl bedaquiline (M3), and what analytical methods are recommended for its quantification in pharmacokinetic studies?

  • Methodological Answer : Bedaquiline is metabolized in the liver via CYP3A4 into two primary metabolites: N-mono-desmethyl bedaquiline (M2) and this compound (M3). M3 is formed through further demethylation of M2 and is pharmacologically inactive . While M3 is not therapeutically relevant, its quantification is critical for understanding bedaquiline's complete metabolic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying bedaquiline and its metabolites in serum. For example, validated LC-MS/MS methods for M2 (with deuterated internal standards) can be adapted for M3 analysis, ensuring precision (within-run CV <7.2%) and sensitivity (LLOQ: 0.05 mg/L) .

Q. How does the protein binding and tissue distribution of bedaquiline influence the pharmacokinetic behavior of its metabolites, including M3?

  • Methodological Answer : Bedaquiline exhibits high protein binding (~99.9%) and a large volume of distribution (164 L), leading to extensive tissue penetration. This impacts metabolite formation, as prolonged exposure in tissues like the spleen and lungs correlates with sustained M2/M3 levels. Population pharmacokinetic (PopPK) models, which incorporate multi-compartmental disposition and dual zero-order absorption kinetics, can predict metabolite accumulation. For instance, M3’s low plasma concentration (compared to M2) may reflect slower redistribution from deep tissues .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in organ-specific efficacy data for bedaquiline, and how might M3 contribute to these findings?

  • Methodological Answer : Subgroup analyses stratified by organ (e.g., lung vs. liver) and mycobacterial species (e.g., M. abscessus vs. M. avium) reveal significant heterogeneity in bedaquiline’s efficacy (I² = 73%) . While M3 itself is inactive, its presence in tissues like the spleen (where bedaquiline shows higher efficacy) may indirectly reflect parent drug persistence. Sensitivity analyses, excluding outlier studies (e.g., Ji et al.), and meta-regression adjusting for treatment duration (30 vs. 60 days) are recommended to address discrepancies .

Q. How can in silico models predict structural interactions between bedaquiline resistance mutations (e.g., in AtpE) and metabolite dynamics, including M3?

  • Methodological Answer : Computational tools like SUSPECT-BDQ analyze resistance-associated mutations in AtpE (e.g., A63P, G61A) by modeling binding affinity changes. Although M3 lacks antimycobacterial activity, structural predictions for bedaquiline’s metabolites can inform resistance surveillance. For example, mutations disrupting bedaquiline’s binding (e.g., reduced hydrophobic interactions) do not affect M3 but may correlate with cross-resistance patterns in M. tuberculosis isolates .

Q. What are the implications of prolonged bedaquiline use (>24 weeks) on M3 accumulation, and how should safety monitoring protocols be designed?

  • Methodological Answer : Prolonged bedaquiline use increases M3 exposure due to its long terminal half-life (>5 months). Safety studies under programmatic conditions recommend monitoring QT prolongation and hepatic toxicity, with serial LC-MS/MS measurements of M3 in serum to assess cumulative effects. For example, receiver operating characteristic (ROC) curve analysis can identify M3 concentration thresholds associated with adverse events (AUC >0.85, p<0.05) .

Q. How do CYP3A4-mediated drug interactions alter the metabolic ratio of bedaquiline to M3, and what dosing adjustments are methodologically justified?

  • Methodological Answer : Co-administration with CYP3A4 inducers (e.g., efavirenz) reduces bedaquiline exposure by 52%, potentially lowering M3 formation. Conversely, inhibitors (e.g., ritonavir) may increase M3 levels. PopPK models integrating enzyme induction/inhibition constants (kinact, KI*) and physiologically based pharmacokinetic (PBPK) simulations are essential for dose optimization. Clinical studies should prioritize therapeutic drug monitoring (TDM) to validate these predictions .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting evidence on bedaquiline’s efficacy against M. avium vs. M. abscessus when evaluating metabolite pharmacokinetics?

  • Methodological Answer : M. avium requires longer treatment durations (≥60 days) for bacterial load reduction in the spleen, whereas M. abscessus responds faster (30 days). These differences may reflect tissue-specific metabolite penetration. Researchers should stratify pharmacokinetic/pharmacodynamic (PK/PD) models by species and organ, using non-linear mixed-effects modeling (NONMEM) to quantify M3’s role in efficacy variability .

Q. What statistical frameworks are recommended to analyze mortality imbalances in bedaquiline clinical trials, particularly when M3 exposure data are limited?

  • Methodological Answer : Individual patient data meta-analyses (IPD-MA) with Cox proportional hazards models can adjust for confounding variables (e.g., HIV coinfection, prior clofazimine exposure). While M3 data are sparse, IPD-MA incorporating time-to-event analyses (e.g., Kaplan-Meier curves) and competing risk models (e.g., Fine-Gray) can clarify mortality risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.